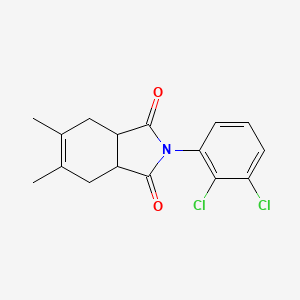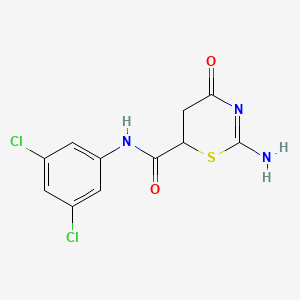![molecular formula C15H21NO2S B4047375 4-[(4-乙氧苯基)碳硫酰基]-2,6-二甲基吗啉](/img/structure/B4047375.png)
4-[(4-乙氧苯基)碳硫酰基]-2,6-二甲基吗啉
描述
(2,6-Dimethylmorpholin-4-yl)-(4-ethoxyphenyl)methanethione is a chemical compound that has garnered interest in various fields of scientific research. This compound features a morpholine ring substituted with dimethyl groups at the 2 and 6 positions, and an ethoxyphenyl group attached to a methanethione moiety. Its unique structure lends itself to a variety of chemical reactions and applications.
科学研究应用
(2,6-Dimethylmorpholin-4-yl)-(4-ethoxyphenyl)methanethione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: Investigated for its potential as a bioactive compound. Studies have shown that it can interact with various biological targets, making it a candidate for drug development.
Medicine: Explored for its potential therapeutic properties. Research is ongoing to determine its efficacy in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes. Its reactivity and stability make it a valuable component in various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dimethylmorpholin-4-yl)-(4-ethoxyphenyl)methanethione typically involves the reaction of 2,6-dimethylmorpholine with 4-ethoxybenzaldehyde in the presence of a thionating agent such as Lawesson’s reagent. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of (2,6-Dimethylmorpholin-4-yl)-(4-ethoxyphenyl)methanethione may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process. Additionally, solvent recovery systems can be employed to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
(2,6-Dimethylmorpholin-4-yl)-(4-ethoxyphenyl)methanethione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the methanethione group to a methylene group using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether under an inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Methylene derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用机制
The mechanism of action of (2,6-Dimethylmorpholin-4-yl)-(4-ethoxyphenyl)methanethione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The methanethione group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can alter the function of the target molecule, leading to various biological effects.
相似化合物的比较
Similar Compounds
(2,6-Dimethylmorpholin-4-yl)ethanamine: Shares the morpholine ring and dimethyl substitution but lacks the ethoxyphenyl and methanethione groups.
(2,4-Dimethoxyphenyl)(2,6-dimethylmorpholin-4-yl)methanethione: Similar structure but with methoxy groups instead of an ethoxy group.
Uniqueness
(2,6-Dimethylmorpholin-4-yl)-(4-ethoxyphenyl)methanethione is unique due to the presence of both the ethoxyphenyl and methanethione groups. This combination imparts distinct chemical properties and reactivity, making it a versatile compound for various applications. Its ability to undergo multiple types of reactions and interact with biological targets sets it apart from similar compounds.
属性
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(4-ethoxyphenyl)methanethione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S/c1-4-17-14-7-5-13(6-8-14)15(19)16-9-11(2)18-12(3)10-16/h5-8,11-12H,4,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXLXJZIDASZEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=S)N2CC(OC(C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-fluorophenyl)-3-[4-(2-hydroxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4047292.png)
![1-(4-acetylphenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B4047296.png)
![3-[2-(3-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B4047301.png)
![1-[1-(3-Nitrophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide](/img/structure/B4047315.png)
![2-[5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-fluorophenol](/img/structure/B4047326.png)
![2-[1-(4-fluorophenyl)-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B4047330.png)
![N-(2-FLUOROPHENYL)-2-{1-METHYL-5-OXO-3-[2-(4-SULFAMOYLPHENYL)ETHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}ACETAMIDE](/img/structure/B4047336.png)
![1'-[1-(2-CHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]-[1,4'-BIPIPERIDINE]-4'-CARBOXAMIDE](/img/structure/B4047350.png)

![N-(4-methoxyphenyl)-2-{1-methyl-5-oxo-3-[2-(4-sulfamoylphenyl)ethyl]-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B4047358.png)
![Ethyl 4-[({[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)methyl]benzoate](/img/structure/B4047368.png)
![N-[4-(diethylsulfamoyl)phenyl]-2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B4047382.png)

![2-[(4-amino-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-1-(4-bromophenyl)ethanone](/img/structure/B4047398.png)
